![molecular formula C11H8ClNO2S B1296121 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid CAS No. 5429-07-2](/img/structure/B1296121.png)
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid
説明
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid is an organic compound with the molecular formula C11H8ClNO2S. It is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 7th position and a sulfanylacetic acid moiety at the 4th position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid typically involves the reaction of 7-chloroquinoline with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .
化学反応の分析
Types of Reactions: 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Aminoquinoline, thioquinoline derivatives.
科学的研究の応用
2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfanylacetic acid moiety can interact with enzymes and proteins, inhibiting their activity. These interactions contribute to the compound’s antimicrobial, anti-inflammatory, and anticancer properties .
類似化合物との比較
- 2-[(7-Chloroquinolin-4-yl)thio]acetic acid
- 2-[(7-Chloro-4-quinolinyl)thio]acetic acid
- Acetic acid, 2-[(7-chloro-4-quinolinyl)thio]-
Comparison: 2-[(7-Chloro-4-quinolinyl)sulfanyl]acetic acid is unique due to the presence of both the quinoline ring and the sulfanylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds.
特性
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-1-2-8-9(5-7)13-4-3-10(8)16-6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWVKWISZZSPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279604 | |
| Record name | 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5429-07-2 | |
| Record name | 5429-07-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(7-chloro-4-quinolinyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10279604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


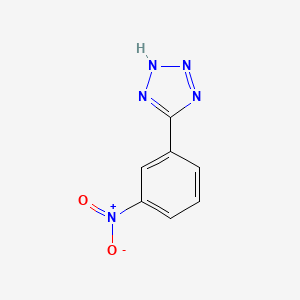
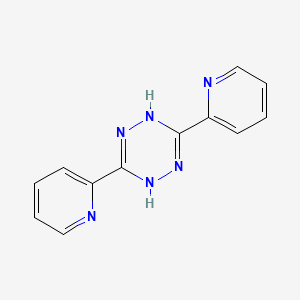

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)
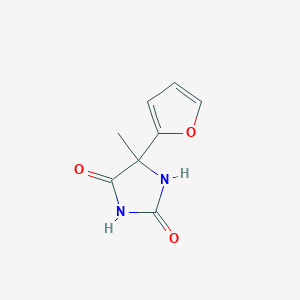
![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)



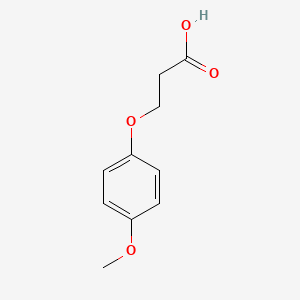
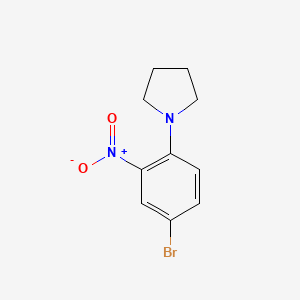
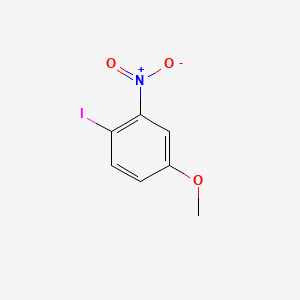
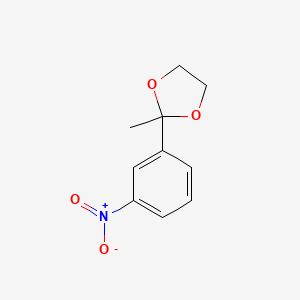
![1-(Dibenzo[b,d]furan-2-yl)ethanone](/img/structure/B1296064.png)
